molecular formula C11H18ClNO B1292811 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride CAS No. 1135292-86-2

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride

Cat. No. B1292811
CAS RN: 1135292-86-2
M. Wt: 215.72 g/mol
InChI Key: JMVOQDPFYGVVGZ-UHFFFAOYSA-N
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Description

“1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” is also known as “2-amino-1-(2-propoxyphenyl)ethan-1-one hydrochloride” with a CAS Number of 2059942-05-9 . It has a molecular weight of 229.71 . It’s a powder that is stored at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Matteson–CH2–homologation is another method that is paired with protodeboronation .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” or similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Organic Synthesis

In organic synthesis, “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” can serve as a building block for the construction of complex molecules. Its amine group is a versatile functional group that can undergo various reactions, such as alkylation, acylation, and condensation, to form new bonds and frameworks. This compound could be used in the synthesis of potential pharmaceuticals, agrochemicals, and novel organic materials .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in various bioactive molecules. It could be utilized in the design and development of new drugs, especially in the realm of central nervous system disorders where phenethylamine structures are often explored for their pharmacological properties .

Biochemistry

“1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” may have applications in biochemistry research, particularly in the study of enzyme-substrate interactions. The propoxyphenyl group could mimic certain physiological substrates or inhibitors, allowing researchers to probe the active sites of enzymes or to develop enzyme assays .

Pharmacology

Pharmacologically, the compound could be investigated for its potential activity on various receptors in the body. Given the structural similarity to phenethylamines, it might interact with monoamine neurotransmitter systems, which could lead to applications in treating neurological conditions .

Neuroscience

In neuroscience, compounds like “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” could be used to study receptor binding and neurotransmitter pathways. Its potential effects on dopamine, serotonin, or norepinephrine systems could make it a valuable tool in understanding brain function and disorders .

Analytical Chemistry

Analytically, this compound could be used as a standard or reference material in chromatography or mass spectrometry. It could help in the development of analytical methods for detecting similar compounds in biological samples or pharmaceutical formulations .

Future Directions

The future directions for “1-(2-Propoxyphenyl)-1-ethanamine hydrochloride” or similar compounds could involve further development of the protodeboronation process . This process is not well developed, especially for functionalizing deboronation of alkyl boronic esters .

properties

IUPAC Name

1-(2-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVOQDPFYGVVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648539
Record name 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1135292-86-2
Record name 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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